

# Synonyms and alternative names for Lys-(Des-Arg9,Leu8)-Bradykinin.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lys-(Des-Arg9,Leu8)-Bradykinin*

Cat. No.: B3029593

[Get Quote](#)

## In-Depth Technical Guide: Lys-(Des-Arg9,Leu8)-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lys-(Des-Arg9,Leu8)-Bradykinin**, a potent and selective antagonist of the bradykinin B1 receptor. This document details its nomenclature, biochemical properties, and mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

## Synonyms and Alternative Names

**Lys-(Des-Arg9,Leu8)-Bradykinin** is known by several alternative names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

- [Des-Arg10,Leu9]-Kallidin[1]
- [Des-Arg10,Leu9]-KD[1]
- Lys[Leu8]Des-Arg9-BK[1]
- Lys[Leu8]Des-Arg9-Bradykinin[1]

- bradykinin, Lys-Leu(8)-desArg(9)-[2]
- 9-L-leucine-1-9-kallidin[1]

It is important to distinguish this antagonist from the related B1 receptor agonist, Lys-[Des-Arg9]Bradykinin, which is also known as Des-Arg10-Kallidin.[3]

## Quantitative Data

The following tables summarize the key quantitative data for **Lys-(Des-Arg9,Leu8)-Bradykinin**, focusing on its receptor binding affinity and antagonist activity.

Table 1: Receptor Binding Affinity

| Receptor      | Species/Tissue | Ki (nM) | Reference |
|---------------|----------------|---------|-----------|
| Bradykinin B1 | Rabbit Aorta   | 0.43    | [1]       |
| Bradykinin B2 | Rabbit Ileum   | >10,000 | [1]       |

Table 2: Antagonist Activity

| Assay                     | Tissue                       | Agonist             | pA2  | Reference |
|---------------------------|------------------------------|---------------------|------|-----------|
| Inhibition of Contraction | Isolated Rabbit Aortic Rings | Des-Arg9-bradykinin | 8.54 | [1]       |

Table 3: In Vivo Efficacy

| Animal Model | Condition                                                | Dosage                                           | Effect                         | Reference |
|--------------|----------------------------------------------------------|--------------------------------------------------|--------------------------------|-----------|
| Rat          | Arthritis induced by peptidoglycan-polysaccharide (PGPS) | 5 mg/kg per day for three days (intraperitoneal) | Reduces increases in paw edema | [1]       |

# Signaling Pathways

**Lys-(Des-Arg9,Leu8)-Bradykinin** exerts its effects by competitively blocking the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The activation of the B1 receptor by its endogenous agonist, des-Arg9-bradykinin, is a key step in the inflammatory cascade. The expression of the B1 receptor is typically low in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[4]

The binding of an agonist to the B1 receptor initiates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and pain. **Lys-(Des-Arg9,Leu8)-Bradykinin** prevents these downstream effects by occupying the receptor's binding site without initiating the signaling cascade.

The following diagram illustrates the general signaling pathway of the bradykinin B1 receptor, which is inhibited by **Lys-(Des-Arg9,Leu8)-Bradykinin**.



[Click to download full resolution via product page](#)

Caption: Bradykinin B1 Receptor Signaling Pathway and its Inhibition.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Lys-(Des-Arg9,Leu8)-Bradykinin**.

## Isolated Rabbit Aorta Contraction Assay

This in vitro assay is used to determine the antagonist potency of compounds on the bradykinin B1 receptor.

Materials:

- Male New Zealand white rabbits
- Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, KH<sub>2</sub>PO<sub>4</sub> 1.2, MgSO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, and glucose 11.1)
- Des-Arg9-bradykinin (B1 receptor agonist)
- **Lys-(Des-Arg9,Leu8)-Bradykinin**
- Organ bath system with isometric force transducers

Protocol:

- Euthanize a rabbit and dissect the thoracic aorta.
- Carefully remove adhering connective and fatty tissues.
- Cut the aorta into rings of 3-4 mm in width.
- Suspend the aortic rings in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.
- To assess antagonist activity, pre-incubate the aortic rings with varying concentrations of **Lys-(Des-Arg9,Leu8)-Bradykinin** for 30 minutes.
- Generate a cumulative concentration-response curve for the agonist, Des-Arg9-bradykinin, in the absence and presence of the antagonist.
- Record the isometric contractions using a force transducer and a data acquisition system.

- Calculate the pA<sub>2</sub> value to quantify the antagonist potency.[1]

## Rat Paw Edema Model

This *in vivo* model is used to assess the anti-inflammatory effects of compounds.

Materials:

- Male Wistar or Sprague-Dawley rats (180-200 g)
- Peptidoglycan-polysaccharide (PGPS) or Carrageenan (1% w/v in sterile saline)
- **Lys-(Des-Arg9,Leu8)-Bradykinin** dissolved in a suitable vehicle
- Plethysmometer or digital calipers

Protocol:

- Measure the initial volume of the rat's hind paw using a plethysmometer.
- Administer **Lys-(Des-Arg9,Leu8)-Bradykinin** or vehicle to the rats via the desired route (e.g., intraperitoneally).[1]
- After a predetermined time (e.g., 30-60 minutes), induce inflammation by injecting a subplantar dose of PGPS or carrageenan into the same paw.[1][5]
- Measure the paw volume at various time points after the injection of the inflammatory agent (e.g., 1, 2, 3, 4, and 24 hours).
- The degree of edema is calculated as the increase in paw volume compared to the initial measurement.
- The anti-inflammatory effect of **Lys-(Des-Arg9,Leu8)-Bradykinin** is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.

## Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a bradykinin B1 receptor antagonist like **Lys-(Des-Arg9,Leu8)-Bradykinin**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Synonyms and alternative names for Lys-(Des-Arg9,Leu8)-Bradykinin.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029593#synonyms-and-alternative-names-for-lys-des-arg9-leu8-bradykinin>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)